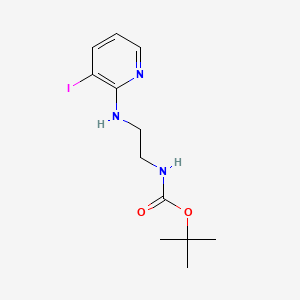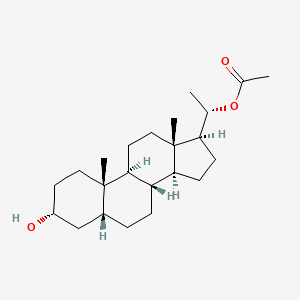
Fmoc-Leu-Gly-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Leu-Gly-Gly-OH: is a synthetic peptide compound used extensively in the field of organic chemistry and biochemistry. The compound consists of three amino acids: leucine, glycine, and glycine, with the N-terminus protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is often used in solid-phase peptide synthesis (SPPS) and other peptide-related research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Gly-Gly-OH typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is used to protect the N-terminus of the amino acids during the coupling reactions. The general steps include:
Fmoc Protection: The amino group of leucine is protected using Fmoc chloride in the presence of a base like sodium bicarbonate.
Coupling Reactions: The protected leucine is then coupled with glycine using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for the next coupling reaction.
Repetition: The process is repeated for the second glycine, resulting in the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Leu-Gly-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal from the solid resin using trifluoroacetic acid (TFA)
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, DIPEA, and DMF.
Cleavage: TFA
Major Products: The major products formed from these reactions are extended peptide chains and the desired peptide sequence, this compound .
Applications De Recherche Scientifique
Chemistry: Fmoc-Leu-Gly-Gly-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide sequences that mimic natural proteins, aiding in the study of enzyme-substrate interactions and protein-protein interactions .
Medicine: this compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the design of novel enzymes and vaccines .
Industry: In the industrial sector, this compound is employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications .
Mécanisme D'action
The mechanism of action of Fmoc-Leu-Gly-Gly-OH primarily involves its role as a protected peptide building block. The Fmoc group protects the N-terminus during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing the sequential addition of amino acids to form the desired peptide sequence .
Comparaison Avec Des Composés Similaires
Fmoc-Gly-Gly-OH: Similar in structure but lacks the leucine residue.
Fmoc-Gly-Gly-Gly-OH: Contains an additional glycine residue.
Fmoc-Leu-(Dmb)Gly-OH: Contains a dimethoxybenzyl (Dmb) group for additional protection.
Uniqueness: Fmoc-Leu-Gly-Gly-OH is unique due to its specific sequence of leucine and two glycine residues, making it suitable for particular peptide synthesis applications where this sequence is required .
Propriétés
Formule moléculaire |
C25H29N3O6 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H29N3O6/c1-15(2)11-21(24(32)27-12-22(29)26-13-23(30)31)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t21-/m0/s1 |
Clé InChI |
AZPJXCAILKEKLF-NRFANRHFSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)




